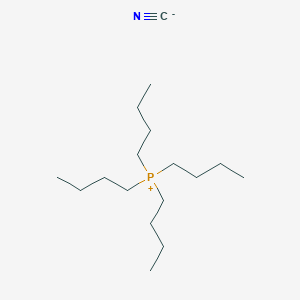
Tetrabutylphosphanium cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabutylphosphanium cyanide is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a tetrabutylphosphanium cation and a cyanide anion
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrabutylphosphanium cyanide can be synthesized through the reaction of tetrabutylphosphanium hydroxide with a cyanide source, such as hydrogen cyanide or a metal cyanide. The reaction typically occurs under mild conditions, often in an aqueous or organic solvent. The resulting product is then purified through crystallization or other separation techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and safety. The process may include steps such as mixing, heating, and cooling, followed by purification and quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Tetrabutylphosphanium cyanide undergoes various chemical reactions, including:
Oxidation: The cyanide anion can be oxidized to form cyanate or other nitrogen-containing compounds.
Reduction: The compound can participate in reduction reactions, often involving the cyanide anion.
Substitution: The cyanide anion can be substituted by other nucleophiles in the presence of suitable reagents and conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield cyanate, while substitution reactions can produce various organic nitriles .
Scientific Research Applications
Tetrabutylphosphanium cyanide has several scientific research applications, including:
Mechanism of Action
The mechanism by which tetrabutylphosphanium cyanide exerts its effects involves the release of the cyanide anion. Cyanide ions interfere with cellular respiration by binding to the iron in cytochrome c oxidase, an enzyme in the electron transport chain. This binding prevents the enzyme from functioning properly, leading to a halt in ATP production and cellular respiration .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to tetrabutylphosphanium cyanide include other phosphonium cyanides and metal cyanides such as sodium cyanide and potassium cyanide .
Uniqueness
This compound is unique due to its phosphonium cation, which imparts different physical and chemical properties compared to metal cyanides. For example, phosphonium cyanides may have different solubility profiles and reactivity patterns, making them suitable for specific applications where metal cyanides may not be ideal .
Properties
CAS No. |
828276-92-2 |
|---|---|
Molecular Formula |
C17H36NP |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
tetrabutylphosphanium;cyanide |
InChI |
InChI=1S/C16H36P.CN/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2/h5-16H2,1-4H3;/q+1;-1 |
InChI Key |
VZOZMYIAKPQSPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.[C-]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















